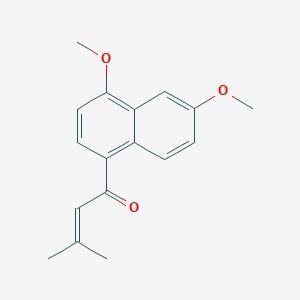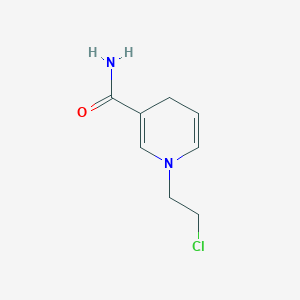
1-(2-chloroethyl)-4H-pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-4H-pyridine-3-carboxamide is an organic compound with a pyridine ring substituted with a chloroethyl group and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-4H-pyridine-3-carboxamide typically involves the reaction of 4H-pyridine-3-carboxamide with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(2-Chloroethyl)-4H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include substituted pyridine derivatives.
Oxidation: Products include N-oxides and other oxidized forms.
Reduction: Products include amines and other reduced derivatives.
科学研究应用
1-(2-Chloroethyl)-4H-pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antineoplastic agent due to its ability to alkylate DNA and inhibit cell proliferation.
Biological Research: The compound is used in studies involving DNA interactions and the development of new therapeutic agents.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1-(2-chloroethyl)-4H-pyridine-3-carboxamide involves the alkylation of DNA. The chloroethyl group forms covalent bonds with nucleophilic sites on the DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer.
相似化合物的比较
Mechlorethamine: Another alkylating agent used in chemotherapy.
Carmustine: A nitrosourea compound used in the treatment of brain tumors.
Chlormethine: An alkylating agent with similar DNA-binding properties.
Uniqueness: 1-(2-chloroethyl)-4H-pyridine-3-carboxamide is unique due to its specific structure, which combines the pyridine ring with a chloroethyl group and a carboxamide group. This structure provides distinct reactivity and biological activity compared to other alkylating agents.
属性
CAS 编号 |
90002-89-4 |
|---|---|
分子式 |
C8H11ClN2O |
分子量 |
186.64 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H11ClN2O/c9-3-5-11-4-1-2-7(6-11)8(10)12/h1,4,6H,2-3,5H2,(H2,10,12) |
InChI 键 |
JYLFZVQEIIVZGW-UHFFFAOYSA-N |
规范 SMILES |
C1C=CN(C=C1C(=O)N)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


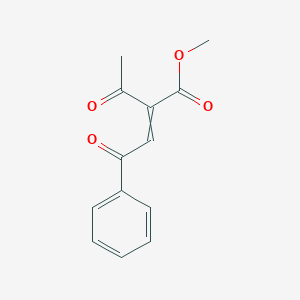
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)

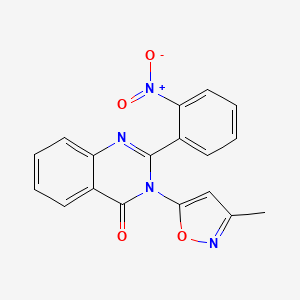
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)

![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)

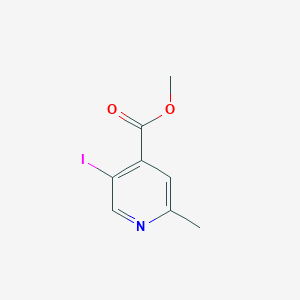
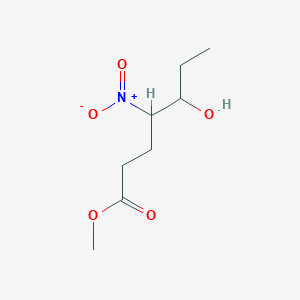
![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14390061.png)
